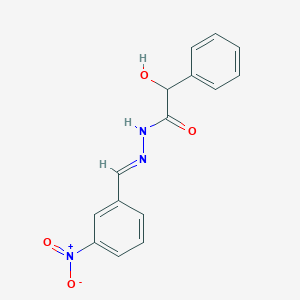
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene, also known as Br-MNP, is a chemical compound that belongs to the class of triazenes. It is widely used in scientific research for its unique properties, including its ability to undergo photochemical reactions and its potential use as a prodrug for cancer treatment. In
Mécanisme D'action
The exact mechanism of action of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is not fully understood. However, it is believed to undergo photochemical reactions upon exposure to light, resulting in the release of cytotoxic agents. The released agents can then selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have good stability and solubility in both aqueous and organic solvents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is its ability to undergo photochemical reactions, which can be used to generate reactive intermediates for further chemical reactions. It also has good stability and solubility in both aqueous and organic solvents, making it easy to handle in the lab.
However, there are also some limitations associated with 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene. One of the major limitations is its potential toxicity towards normal cells. Additionally, its use as a prodrug for cancer treatment is still in the early stages of development and further research is needed to fully understand its potential.
Orientations Futures
There are several future directions for 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene research. One potential direction is to further explore its use as a prodrug for cancer treatment. This could involve developing new methods for selectively targeting cancer cells and minimizing damage to healthy cells.
Another potential direction is to explore its use in other fields, such as materials science and photochemistry. 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene's unique properties make it a promising candidate for a wide range of applications.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is a chemical compound that has been extensively used in scientific research for its unique properties. It has potential applications in fields such as photochemistry and cancer research. While there are still limitations associated with its use, further research could lead to new discoveries and applications.
Méthodes De Synthèse
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene can be synthesized using a variety of methods, including the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrophenyl isocyanate. Both methods result in the formation of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene with high yields.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been extensively used in scientific research due to its unique properties. One of the major applications of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of photochemistry. It has been shown to undergo photochemical reactions upon exposure to UV light, which can be used to generate reactive intermediates for further chemical reactions.
Another important application of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of cancer research. It has been proposed as a potential prodrug for cancer treatment due to its ability to release cytotoxic agents upon exposure to light. This property can be exploited to selectively target cancer cells and minimize damage to healthy cells.
Propriétés
Nom du produit |
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene |
|---|---|
Formule moléculaire |
C13H11BrN4O3 |
Poids moléculaire |
351.16 g/mol |
Nom IUPAC |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
Clé InChI |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)


![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
